5-Methyl-2,4-thiazolediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,4-thiazolediamine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4-thiazolediamine hydrochloride typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a thiazolidine intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often employs multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, selectivity, and purity. These methods also aim to improve the pharmacokinetic properties of the compound and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-thiazolediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2,4-thiazolediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2,4-thiazolediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A five-membered heterocycle containing sulfur and nitrogen, similar to 5-Methyl-2,4-thiazolediamine hydrochloride.
Thiazole: Another sulfur- and nitrogen-containing heterocycle with diverse biological activities.
Thiadiazole: A heterocyclic compound with a similar structure but containing an additional nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-2-3(5)7-4(6)8-2;/h5H2,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVZVKHKIWMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.